ETHYL 4-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters It features a complex structure with multiple functional groups, including an imidazole ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetylation of the imidazole derivative can be achieved using acetic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 4-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to the presence of the imidazole ring, which is known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE would depend on its specific application. In a biological context, the imidazole ring may interact with enzymes or receptors, modulating their activity. The sulfanyl group could also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETYL}AMINO)BENZOATE
- 4- [2- (3-乙基-4-甲基-2-氧代-3-吡咯啉-1-甲酰胺基)乙基]-苯磺酰胺
Uniqueness
ETHYL 4-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the sulfanyl group, in particular, may result in unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-5-24-17(23)13-6-8-14(9-7-13)20-15(22)10-25-18-19-12(4)16(21-18)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSXABHAENESAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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